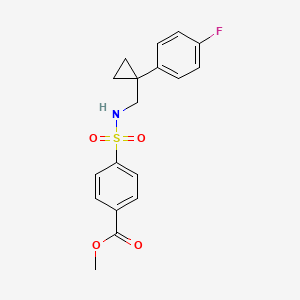

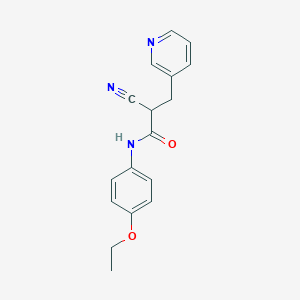

5-(benzyloxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

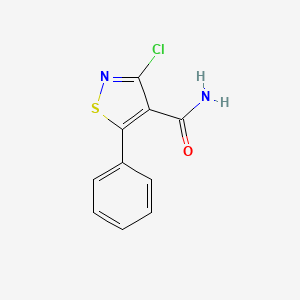

The compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound . It has additional functional groups attached, including a benzyloxy group and a methylbenzyl group .

Molecular Structure Analysis

The molecular structure of this compound would be based on the isoquinoline backbone, with the benzyloxy and methylbenzyl groups attached at the 5 and 2 positions, respectively .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing effects of the benzyloxy and methylbenzyl groups, respectively .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the isoquinoline ring and the attached functional groups .

科学的研究の応用

Synthesis of Aporphines and Related Compounds

Radical cyclization techniques have been employed to transform bromobenzylisoquinolines and benzylisoquinolin-3-ones into aporphines, a class of natural products with various pharmacological activities. This method offers a new route for the synthesis of 5-oxoaporphines and related compounds, highlighting the versatility of 5-(benzyloxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one in accessing diverse heterocyclic frameworks with potential therapeutic value (Estévez et al., 1994).

Bioreductively Activated Pro-drug Systems

Research into the modification of isoquinolin-1-ones, including derivatives of 5-(benzyloxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one, has led to the development of potential bioreductively activated pro-drug systems. These systems aim for selective release of therapeutic agents in hypoxic solid tumors, showcasing the compound's potential in improving cancer treatment strategies (Berry et al., 1997).

Development of Selective Beta 2-Adrenoceptor Agents

The compound has been utilized in the development of selective and potent beta 2-adrenoceptor agents within the tetrahydroisoquinoline class. Such research indicates its role in the synthesis of molecules with significant selectivity and potency as beta 2 stimulants, potentially contributing to the treatment of respiratory disorders (Sober et al., 1981).

Generation of Imine and Enamide Derivatives

Research has also focused on the one-pot preparation of hindered ethylenenamides and diarylethylamines, leading to the synthesis of 3-arylisoquinolinium salts. This showcases the application of 5-(benzyloxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one in creating precursors for the synthesis of complex polycyclic structures, which are of interest in medicinal chemistry for their diverse biological activities (Sotomayor et al., 1994).

Safety and Hazards

特性

IUPAC Name |

2-[(4-methylphenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-18-10-12-19(13-11-18)16-25-15-14-21-22(24(25)26)8-5-9-23(21)27-17-20-6-3-2-4-7-20/h2-13H,14-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIJZWVEKMNDCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B2606394.png)

![4-Ethoxy-3-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2606395.png)

![3-((5-((4-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2606407.png)

![N-[4-methoxy-2-(3-methylphenyl)quinolin-6-yl]-N'-phenylurea](/img/structure/B2606412.png)

![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)pyrazine-2-carboxamide](/img/structure/B2606415.png)